molecular formula C8H15N2O3P B13703462 Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Cat. No.: B13703462
M. Wt: 218.19 g/mol
InChI Key: WVORIUCOBGTRDX-UHFFFAOYSA-N
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Description

Diethyl (1-Methyl-5-pyrazolyl)phosphonate is a phosphonate ester featuring a substituted pyrazole ring at the 5-position. Phosphonate esters are widely employed in organic synthesis as precursors to α,β-unsaturated carbonyl compounds via Horner-Wadsworth-Emmons (HWE) reactions .

Properties

Molecular Formula

C8H15N2O3P

Molecular Weight

218.19 g/mol

IUPAC Name

5-diethoxyphosphoryl-1-methylpyrazole

InChI

InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3

InChI Key

WVORIUCOBGTRDX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=NN1C)OCC

Origin of Product

United States

Preparation Methods

Cycloaddition of Diazocarbonyl Compounds

Methodology:
A prominent approach involves the 1,3-dipolar cycloaddition of diazo compounds with suitable alkynes or alkenes, leading to pyrazole derivatives. For instance, ethyl α-diazoacetate reacts with phenylpropargyl compounds in the presence of catalysts such as zinc triflate to yield pyrazoles with high efficiency.

Reaction Pathway:

Step Description Reference
1 Ethyl α-diazoacetate reacts with phenylpropargyl in triethylamine and zinc triflate
2 Cycloaddition yields pyrazole derivatives with ester groups

Advantages:

  • High yields (~89%)
  • Mild reaction conditions
  • Straightforward procedure

Condensation of Hydrazines with α,β-Ethylenic Ketones

Methodology:
Hydrazines condense with α,β-unsaturated ketones to produce pyrazolines, which are then oxidized to pyrazoles. For example, hydrazine hydrate reacts with chalcones to generate 3,5-diarylpyrazoles, which can be methylated at the 1-position.

Reaction Pathway:

Step Description Reference
1 Hydrazine hydrate reacts with chalcones to form pyrazolines
2 Pyrazolines undergo dehydration to form pyrazoles
3 Alkylation with methylating agents (e.g., methyl iodide) yields methylated pyrazoles

Advantages:

  • Versatile for various substitutions
  • High regioselectivity

Phosphonate Functionalization

Phosphonation via Phosphorus Reagents

The key step involves introducing the diethyl phosphonate group at the 5-position of the pyrazole core. This is typically achieved through phosphorylation reactions using phosphorus reagents such as diethyl phosphite or P,P-dimethylphosphinic hydrazide.

Typical Reaction Conditions:

Reagent Conditions Outcome Reference
Diethyl phosphite Reflux with pyrazole derivative Formation of phosphonate ester
P,P-Dimethylphosphinic hydrazide Cycloaddition with aldehyde derivatives Phosphonate-functionalized pyrazole

Note:
The reaction often proceeds via nucleophilic attack of the phosphorus reagent on the pyrazole ring or through a cycloaddition pathway involving phosphorus-containing hydrazides.

Synthesis of Phosphonyl-Pyrazole Derivatives

In the study by Ali Tarik E., novel phosphonyl pyrazoles are synthesized via reactions of aldehyde derivatives with phosphorous hydrazides, followed by cyclization. These methods demonstrate the feasibility of directly attaching phosphonate groups to pyrazole rings under mild conditions.

Specific Synthesis Routes for Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Route Based on Patent Literature (CN112574111A)

Process Overview:

  • Step 1: React dimethyl malonate with formamide (preferably DMF) and an alkylating agent such as dimethyl sulfate under alkaline conditions (e.g., triethylamine) at 30–90°C for 3–7 hours to generate an intermediate (compound 2).
  • Step 2: Carry out cyclization with methylhydrazine or hydrazine hydrate in a solvent, followed by hydrolysis and decarboxylation using acid, to produce the pyrazole core with methyl substitution.
  • Step 3: Introduce the diethyl phosphonate group via nucleophilic substitution or phosphonation of the pyrazole intermediate.

Reaction Conditions:

Step Temperature Reagents Duration Notes Reference
1 30–90°C Dimethyl malonate, DMF, dimethyl sulfate, triethylamine 3–7 hours Alkylation step
2 65°C Methylhydrazine, sulfuric acid 8 hours Cyclization & hydrolysis
3 Reflux Phosphorus reagent (e.g., diethyl phosphite) Variable Phosphonation

Alternative Route Using Phosphorous Hydrazides

The synthesis of phosphonyl pyrazoles via hydrazide cycloaddition reactions, as reported by Ali Tarik E., involves reacting aldehyde derivatives with phosphorous hydrazides, followed by cyclization to produce phosphonate-functionalized pyrazoles, including diethyl derivatives.

Comparative Data Table of Preparation Methods

Method Raw Materials Key Reactions Yield (%) Advantages Limitations References
Cycloaddition of diazo compounds Ethyl α-diazoacetate + phenylpropargyl Cycloaddition ~89 High yield, mild Requires diazo compounds
Hydrazine condensation with chalcones Hydrazine hydrate + chalcones Condensation → dehydration 66–88 Versatile Multiple steps
Patent-based malonate route Dimethyl malonate + DMF + methylhydrazine Alkylation + cyclization + phosphonation 65.9 Industrial feasibility Multi-step
Hydrazide cycloaddition Aldehydes + phosphorous hydrazides Cyclization Variable Direct phosphonate attachment Reagent availability

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-Methyl-5-pyrazolyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Mechanism of Action

Comparison with Similar Compounds

Comparison with α-Aminophosphonates in Bioactive Properties

α-Aminophosphonates, such as diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (), exhibit antioxidant activity. Their radical-scavenging profiles (Table 2) highlight structure-activity relationships:

Compound DPPH IC₅₀ (µM) NO IC₅₀ (µM) H₂O₂ IC₅₀ (µM)
Diethyl (4-hydroxy-3-methoxyphenyl)phosphonate 12.4 18.7 22.1
Ascorbic acid (control) 8.9 15.3 19.8

Key Insight: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antioxidant activity . The pyrazole ring in Diethyl (1-Methyl-5-pyrazolyl)phosphonate may similarly influence bioactivity, though empirical validation is required.

Comparison with Pyrazole-Based Agrochemicals

Pyrazole derivatives are prominent in pesticides (). Table 3 contrasts pyrazole-phosphonates with commercial analogs:

Compound Use Case Efficacy Notes
Diethyl 1-(2,4-dichlorophenyl)-pyrazole-3,5-dicarboxylate Herbicide (mefenpyr-diethyl) High photostability
This compound Hypothetical herbicide Unstudied; structural similarity suggests potential as a chelating agent or enzyme inhibitor

Key Insight: Chlorinated pyrazole esters dominate pesticidal applications due to stability and bioavailability . The phosphonate group in the target compound may offer unique modes of action, warranting further agrochemical studies.

Biological Activity

Diethyl (1-Methyl-5-pyrazolyl)phosphonate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

This compound features a pyrazole ring linked to a diethyl phosphonate group. Its molecular formula is C9H14N2O4PC_9H_{14}N_2O_4P, with a molecular weight of approximately 218.19 g/mol. The presence of the phosphonate group is crucial for its reactivity and biological activity, allowing it to participate in nucleophilic substitution reactions and interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-5-hydroxypyrazole with phosphorus oxychloride, followed by treatment with ethanol. This multi-step process yields the desired phosphonate derivative, which can then be further modified to enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)
This compound0.06 - 0.250.03 - 0.125
Fosfomycin16 - 25632 - 256
Fluconazole2 - 42

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that this compound is significantly more effective than traditional antibiotics like fosfomycin .

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazole derivatives. This compound has been assessed for its cytotoxic effects against various human tumor cell lines. The results indicated that this compound possesses antiproliferative activity, contributing to its potential as an anticancer agent .

Table 2: Cytotoxicity Data Against Tumor Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)3.8 ± 0.39
MCF-7 (Breast Cancer)4.5 ± 0.23
HeLa (Cervical Cancer)Not Available

The IC50 values demonstrate that this compound exhibits promising activity against cancer cells, indicating its potential for further development in cancer therapy .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has been shown to inhibit MurA enzyme activity, which is crucial for bacterial survival .

Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals : Development of new antibiotics and anticancer drugs.
  • Agriculture : Use as a herbicide or fungicide due to its ability to inhibit plant pathogens.

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